molecular formula C20H21NO4 B14796534 methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-((R)-1-phenylethyl)pyrrolidine-3-carboxylate

Katalognummer: B14796534
Molekulargewicht: 339.4 g/mol
InChI-Schlüssel: BTERZUWHVSESQX-GAGFWEIESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring, a phenyl group, and various functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Functional Group Modifications: The hydroxyl, oxo, and carboxylate groups are introduced through various organic reactions such as oxidation, reduction, and esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the oxo group may yield an alcohol.

Wissenschaftliche Forschungsanwendungen

Methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl (3S,4R)-4-(2-Bromophenyl)pyrrolidine-3-carboxylate Hydrochloride
  • Methyl (3S,4R)-4-isopropylpyrrolidine-3-carboxylate Hydrochloride
  • Methyl (3S,4R)-4-(4-fluorophenyl)pyrrolidine-3-carboxylate Hydrochloride

Uniqueness

Methyl(3S,4R)-4-hydroxy-5-oxo-4-phenyl-1-(®-1-phenylethyl)pyrrolidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Eigenschaften

Molekularformel

C20H21NO4

Molekulargewicht

339.4 g/mol

IUPAC-Name

methyl (4R)-4-hydroxy-5-oxo-4-phenyl-1-(1-phenylethyl)pyrrolidine-3-carboxylate

InChI

InChI=1S/C20H21NO4/c1-14(15-9-5-3-6-10-15)21-13-17(18(22)25-2)20(24,19(21)23)16-11-7-4-8-12-16/h3-12,14,17,24H,13H2,1-2H3/t14?,17?,20-/m0/s1

InChI-Schlüssel

BTERZUWHVSESQX-GAGFWEIESA-N

Isomerische SMILES

CC(C1=CC=CC=C1)N2CC([C@](C2=O)(C3=CC=CC=C3)O)C(=O)OC

Kanonische SMILES

CC(C1=CC=CC=C1)N2CC(C(C2=O)(C3=CC=CC=C3)O)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.